molecular formula Fe2SiO4<br>Fe2O4Si B077713 Fayalite (Fe2(SiO4)) CAS No. 13918-37-1

Fayalite (Fe2(SiO4))

Cat. No.: B077713
CAS No.: 13918-37-1
M. Wt: 207.8 g/mol
InChI Key: ZPGKUZGEEVLUOO-UHFFFAOYSA-N
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Description

Fayalite (Fe₂SiO₄) is the iron-rich end-member of the olivine solid-solution series, which includes forsterite (Mg₂SiO₄) and tephroite (Mn₂SiO₄) . It crystallizes in the orthorhombic system with space group Pbnm, characterized by a dense arrangement of isolated SiO₄ tetrahedra linked by Fe²⁺ cations . Its physical properties include a density of 4.392 g/cm³ (at room temperature), a melting point of 1205°C, and a Mohs hardness of 6.5 . Fayalite is commonly found in Fe-rich igneous rocks (e.g., basalts, rhyolites) and metamorphic environments, often associated with quartz under low-pressure conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fayalite can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the solid-state reaction of iron oxide (Fe2O3) and silicon dioxide (SiO2) at high temperatures. The reaction typically occurs in a reducing atmosphere to prevent the oxidation of iron:

Fe2O3+2SiO22Fe2(SiO4)Fe2O3 + 2SiO2 \rightarrow 2Fe2(SiO4) Fe2O3+2SiO2→2Fe2(SiO4)

Industrial Production Methods: In industrial settings, fayalite is often produced as a by-product during the smelting of copper. The copper slag, which contains fayalite, is processed to recover valuable metals. The formation of fayalite in copper slag involves the reaction of iron and silica at high temperatures in a reducing environment .

Chemical Reactions Analysis

Oxidation Reactions

Fayalite can undergo oxidation reactions, particularly in the presence of oxygen. The primary oxidation reaction is as follows:

4Fe2(SiO4)+O22Fe3O4+4SiO24\text{Fe}_2(\text{SiO}_4)+\text{O}_2\rightarrow 2\text{Fe}_3\text{O}_4+4\text{SiO}_2

In this reaction, fayalite is converted into magnetite (Fe3O4) and silica (SiO2). This transformation is significant in geological processes, especially in the formation of iron ores.

Reduction Reactions

Fayalite can also be reduced to yield metallic iron and silica under reducing conditions. The reduction reactions include:

Fe2(SiO4)+2C2Fe+2SiO2+CO2\text{Fe}_2(\text{SiO}_4)+2\text{C}\rightarrow 2\text{Fe}+2\text{SiO}_2+\text{CO}_2

This reaction demonstrates the ability of fayalite to release iron when subjected to carbon in a high-temperature environment.

Decomposition Reactions

Under high-pressure hydrogen atmospheres, fayalite can decompose into elemental iron and silica:

Fe2(SiO4)+2H22Fe+SiO2+2H2O\text{Fe}_2(\text{SiO}_4)+2\text{H}_2\rightarrow 2\text{Fe}+\text{SiO}_2+2\text{H}_2\text{O}

Experiments have shown that at pressures up to 3.3 GPa, fayalite decomposes effectively, producing metallic iron and water along with silica .

Formation Mechanism

Fayalite can form through several mechanisms involving solid-state reactions. A notable formation mechanism includes:

  • Migration of O2O^{2-} ions induced by S2S^{2-} under reducing atmospheres.

  • Formation of Fe3O4Fe_3O_4.

  • Migration of Fe(II)Fe(II) into a ferrite cluster structure to gain oxygen.

  • Invasion of Fe(II)Fe(II) into silicon atomic positions leading to the release of Si(IV)Si(IV).

  • Formation of the stable structure of fayalite through chemical diffusion between cations of Fe(II)Fe(II) and Si(IV)Si(IV) .

Comparative Analysis with Other Olivine Group Minerals

Fayalite's properties differ from those of other olivine minerals such as forsterite (Mg2(SiO4)) and tephroite (Mn2(SiO4)). The following table summarizes key differences:

PropertyFayalite (Fe2(SiO4))Forsterite (Mg2(SiO4))Tephroite (Mn2(SiO4))
CompositionIron-richMagnesium-richManganese-rich
Melting PointLower than forsteriteHigherModerate
Stability at High TLess stableMore stableVariable
Magnetic PropertiesFerromagneticNon-magneticVariable

Fayalite's iron content imparts unique magnetic and catalytic properties not found in its magnesium and manganese counterparts.

Scientific Research Applications

Metallurgical Applications

1.1 Copper Smelting

Fayalite is commonly formed during the smelting of copper ores. It acts as a low-temperature liquid slag phase, facilitating the separation of metal from impurities. The formation of fayalite occurs at temperatures between 1177°C and 1205°C, depending on the FeO/SiO2 ratio in the slag . This property enhances the efficiency of copper extraction processes by improving sintering kinetics and reducing processing temperatures.

1.2 Iron Recovery from Slags

Copper slag, which contains fayalite, is a significant source for iron recovery. Recent studies have shown that calcium oxide (CaO) can enhance iron recovery from fayalite through an ion-exchange mechanism, leading to the formation of various iron oxides . This process not only recycles valuable metals but also reduces waste in metallurgical operations.

Environmental and Waste Management

2.1 Recycling of Mining Wastes

Fayalite has been investigated for its potential in recycling hazardous mining wastes. Research indicates that fayalite can be formed from low-grade iron ore during thermal treatments, allowing for more efficient waste management practices . The incorporation of fayalite into lightweight aggregates has also been explored, providing a sustainable solution for construction materials.

2.2 Utilization in Alkali-Activated Materials

Fayalite slag has been studied as both a binder and aggregate in alkali-activated materials (AAMs). Its incorporation enhances the mechanical properties and durability of AAMs, making it a promising alternative to traditional cement-based materials . The interfacial transition zone between fayalite and other components significantly influences the overall performance of these materials.

Geological and Planetary Studies

3.1 Formation Mechanisms in Asteroids

Fayalite plays a crucial role in understanding geological processes on asteroids. Hydrothermal experiments have demonstrated that fayalite can form under specific conditions relevant to asteroidal environments, providing insights into the thermal history and alteration processes of these celestial bodies . The study of fayalite formation contributes to our knowledge of planetary differentiation and the evolution of early solar system materials.

3.2 Mineralogical Investigations

In mineralogy, fayalite serves as an important indicator of metamorphic conditions within certain rock types. Its presence can help geologists infer the temperature and pressure conditions during rock formation, aiding in the reconstruction of geological histories.

Case Studies

Case Study Focus Findings
Hydrothermal FormationAsteroid ResearchFayalite crystals formed at low temperatures (220°C) during hydrothermal alteration processes .
Iron Recovery from Copper SlagMetallurgyCaO enhances iron recovery through ion-exchange mechanisms involving fayalite decomposition .
Alkali-Activated MaterialsConstructionFayalite slag improves mechanical properties when used as a binder in AAMs .

Mechanism of Action

The mechanism by which fayalite exerts its effects is primarily related to its crystal structure and chemical composition. In lithium-ion batteries, fayalite’s unique crystal structure facilitates the insertion and extraction of lithium ions, enhancing the battery’s performance. The formation of lithium silicate as a solid electrolyte further improves the battery’s efficiency .

Comparison with Similar Compounds

Olivine Group Members

Forsterite (Mg₂SiO₄)

  • Crystal Structure : Shares the orthorhombic Pbnm structure but with Mg²⁺ replacing Fe²⁺ .
  • Physical Properties : Lower density (3.22 g/cm³) and higher melting point (~1890°C) compared to fayalite, reflecting Mg's lighter atomic mass and stronger Mg–O bonds .
  • Stability : Forsterite is unstable with quartz at low pressures, reacting to form enstatite (MgSiO₃), whereas fayalite remains stable with quartz .
  • Applications: Primarily used in refractory materials due to its high thermal stability, contrasting with fayalite’s role in battery anodes and ceramics .

Tephroite (Mn₂SiO₄)

  • Composition : Mn²⁺-dominant end-member; forms solid solutions with fayalite in Mn-Fe-rich environments.
  • Occurrence : Found in metamorphosed Mn deposits, unlike fayalite’s association with Fe-rich systems .

Other Fe-Bearing Silicates

Laihunite (Fe²⁺Fe³⁺(SiO₄)₂)

  • Oxidation State : Contains both Fe²⁺ and Fe³⁺, formed via fayalite oxidation under aqueous or high-oxygen fugacity conditions .
  • Stability : More resistant to degradation than pure fayalite in corroded iron objects, as Fe³⁺ incorporation stabilizes the structure .

Andradite (Ca₃Fe³⁺₂(SiO₄)₃)

  • Structure : A garnet-group mineral with Fe³⁺ in octahedral sites, contrasting with fayalite’s Fe²⁺ in isolated tetrahedral frameworks .
  • Occurrence : Forms in skarns and metamorphic rocks, unlike fayalite’s magmatic origins .

Hedenbergite (CaFeSi₂O₆)

  • Structure : A pyroxene with single-chain SiO₃ units; contains Fe²⁺ but in a different coordination environment (octahedral vs. fayalite’s distorted octahedral) .
  • Industrial Relevance : Common in slags, coexisting with fayalite under reducing smelting conditions .

High-Pressure Polymorph: Ringwoodite (Fe₂SiO₄)

  • Structure : Spinel-type structure stable at mantle pressures (>15 GPa), unlike fayalite’s orthorhombic form .
  • Significance : Demonstrates Fe²⁺ behavior in extreme conditions, relevant to planetary science .

Key Research Findings and Data Tables

Table 1. Comparative Physical and Chemical Properties

Property Fayalite (Fe₂SiO₄) Forsterite (Mg₂SiO₄) Tephroite (Mn₂SiO₄)
Density (g/cm³) 4.392 3.22 4.1
Melting Point (°C) 1205 ~1890 1325
Crystal System Orthorhombic Orthorhombic Orthorhombic
Space Group Pbnm Pbnm Pbnm
Common Occurrence Fe-rich igneous Mg-rich ultramafic Mn metamorphic

Table 2. Electrochemical Performance (Anode Materials)

Material Initial Capacity (mAh/g) Cycle Stability (100 cycles) Reference
Fayalite 650 85% retention
Forsterite Not applicable N/A
Synthetic Fe₂SiO₄/C 900 92% retention

Biological Activity

Fayalite, a member of the olivine mineral group, is characterized by its iron-rich composition, with the chemical formula Fe2(SiO4). It is primarily found in igneous and metamorphic rocks and has garnered interest not only in geology but also in biological and medical sciences due to its unique properties. This article focuses on the biological activity of fayalite, summarizing current research findings, potential applications, and implications for health and industry.

Fayalite crystallizes in the orthorhombic system and typically appears greenish-yellow to brown. Its structure allows for various chemical reactions, including oxidation to magnetite and reduction to metallic iron. The presence of iron in fayalite contributes to its magnetic properties, which are being investigated for various applications.

PropertyValue
Molecular FormulaFe2(SiO4)
Molecular Weight207.80 g/mol
Melting Point1478 K
Crystal SystemOrthorhombic
ColorGreenish-yellow to brown

Biocompatibility and Biomedical Applications

Research into the biological activity of fayalite is still emerging, but initial studies suggest potential biocompatibility. The mineral's iron content may play a role in biological systems, particularly concerning its interaction with living tissues. Studies have indicated that fayalite could be used in biomedical applications such as:

  • Drug Delivery Systems : Due to its structural properties, fayalite could serve as a carrier for drug delivery in targeted therapies.
  • MRI Contrast Agents : The magnetic properties of fayalite are being explored for use in magnetic resonance imaging (MRI), potentially improving the contrast in imaging techniques .

Case Studies

  • Magnetic Properties : A study on the magnetic excitations of fayalite revealed that it exhibits antiferromagnetism at low temperatures. This property could be leveraged in developing new materials for medical imaging or magnetic therapies .
  • Nanoparticle Synthesis : Recent research demonstrated methods for synthesizing nanosized fayalite particles, which may enhance their reactivity and biocompatibility for use in biomedical applications . These nanoparticles can potentially improve drug delivery efficiency due to their increased surface area.
  • Environmental Interaction : Fayalite’s interactions with biological systems were examined through its effects on microbial growth. Preliminary findings suggest that it may influence the metabolic processes of certain microorganisms, which could have implications for bioremediation efforts .

The biological activity of fayalite can be attributed to several factors:

  • Iron Release : Fayalite can release iron ions upon dissolution, which are essential for various biological processes.
  • Magnetic Properties : The magnetic characteristics of fayalite may influence cellular processes or be utilized in targeted therapies via magnetic fields.

Implications for Health and Industry

The potential applications of fayalite extend beyond biology into industrial domains:

  • Ceramics and Glass Production : Fayalite is used in producing ceramics and glass due to its thermal stability.
  • Battery Technology : Its high theoretical specific capacity makes it a candidate for anode materials in lithium-ion batteries.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing pure fayalite in laboratory settings?

Fayalite synthesis typically involves solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of FeO and SiO₂ are heated at 1100–1300°C under controlled oxygen fugacity to prevent oxidation to Fe³⁺ phases. Phase purity should be confirmed via X-ray diffraction (XRD) and Mössbauer spectroscopy to verify Fe²+ dominance . For sol-gel approaches, precursors like iron nitrate and tetraethyl orthosilicate are used, with pH adjustments (e.g., pH 4–6) critical to stabilize intermediates, as seen in analogous silicate syntheses .

Q. Which characterization techniques are essential for confirming fayalite’s structural and compositional integrity?

Key techniques include:

  • XRD : To confirm olivine-type orthorhombic structure (space group Pbnm) and lattice parameters (e.g., a ≈ 4.82 Å, b ≈ 10.48 Å, c ≈ 6.09 Å) .
  • SEM-EDS : To assess grain morphology (0.06–0.19 inch) and elemental composition .
  • Mössbauer spectroscopy : To distinguish Fe²+ (quadrupole splitting ~2.8 mm/s) from Fe³+ phases and detect impurities like magnetite .

Q. How does fayalite’s thermodynamic stability inform its geological and industrial applications?

Fayalite’s stability in reducing environments (e.g., basaltic magmas) is quantified via calorimetric studies, with entropy (S₃₈₃K) ≈ 145 J/mol·K and heat capacity measurements aligning with the quartz-fayalite-magnetite (QFM) buffer . These properties make it a key phase in modeling terrestrial and extraterrestrial redox processes .

Advanced Research Questions

Q. How can researchers resolve contradictions in fayalite’s thermodynamic data across experimental and computational studies?

Discrepancies often arise from impurities (e.g., Fe³⁺) or kinetic barriers in equilibrium measurements. Calorimetric values (e.g., ΔHf° ≈ -1478 kJ/mol) should be cross-validated with in situ high-temperature XRD to monitor phase stability. Computational studies using density functional theory (DFT) must account for magnetic ordering and cation vacancies to match experimental enthalpies .

Q. What advanced spectroscopic methods elucidate cation site occupancy and oxidation states in ferrifayalite phases?

Ferrifayalite (Fe²⁺Fe³⁺(SiO₄)₂) exhibits mixed Fe²+/Fe³+ occupancy. Low-temperature Mössbauer spectroscopy (≤77 K) can resolve hyperfine splitting for Fe³+ in M2 sites (18-line spectrum) and Fe²+ in M1 sites . X-ray absorption near-edge structure (XANES) provides complementary oxidation state analysis, particularly in natural samples with heterogeneous phase distributions .

Q. What experimental design considerations are critical for studying fayalite’s high-pressure polymorphs?

High-pressure studies (e.g., using diamond anvil cells) require in situ synchrotron XRD to track phase transitions (e.g., to spinel-structured γ-Fe₂SiO₄). Oxygen fugacity buffers (e.g., Mo-MoO₂) must maintain Fe²+ stability. Post-experiment TEM analysis is essential to confirm quenched structures and avoid decompression artifacts .

Q. How can researchers address inconsistencies in fayalite oxidation kinetics reported in electrochemical studies?

Variability in oxidation rates (e.g., to magnetite + silica) often stems from surface area differences or trace H₂O content. Controlled experiments using polished single crystals, coupled with electrochemical impedance spectroscopy (EIS), can isolate interfacial reaction mechanisms. Atomic force microscopy (AFM) further maps surface reactivity at nanoscale .

Q. What strategies mitigate challenges in synthesizing phase-pure fayalite nanoparticles for materials science applications?

Nanoparticle synthesis via hydrothermal routes requires strict pH control (pH ~10–12) and chelating agents (e.g., citric acid) to prevent Fe³+ formation. Size-dependent stability can be monitored via dynamic light scattering (DLS), while surface passivation with SiO₂ layers (e.g., Fe₃O₄@SiO₂ analogs) enhances oxidative stability .

Q. Methodological Best Practices

Q. How should researchers structure a literature review to identify gaps in fayalite-related studies?

Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope. For example:

  • Population: Synthetic fayalite with >95% purity.
  • Intervention: High-pressure phase transitions.
  • Outcome: Stability under mantle conditions. Tools like Google Scholar and SciFinder prioritize high-impact studies, while citation tracking identifies foundational work (e.g., calorimetric data from Robie et al., 1982) .

Q. What statistical approaches are recommended for analyzing fayalite’s spectroscopic or thermodynamic datasets?

Principal component analysis (PCA) reduces dimensionality in multi-technique datasets (e.g., combining XRD, Mössbauer). For calorimetric data, Bayesian regression accounts for measurement uncertainties, while error propagation frameworks (e.g., Monte Carlo) quantify confidence intervals in derived thermodynamic parameters .

Properties

IUPAC Name

iron(2+);silicic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q2*+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEFLPGCJCTLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Si](O)(O)O.[Fe+2].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2H4O4Si+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Fayalite (Fe2(SiO4))
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CAS No.

13918-37-1
Record name Fayalite (Fe2(SiO4))
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Record name Fayalite (Fe2(SiO4))
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Record name Fayalite (Fe2(SiO4))
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